molecular formula C19H18N6O2 B15105098 N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B15105098
M. Wt: 362.4 g/mol
InChI Key: CHGAKFDDDLPCKH-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features a benzimidazole moiety, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and oxadiazole intermediates, followed by their coupling under specific conditions.

    Benzimidazole Synthesis: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Oxadiazole Synthesis: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and oxadiazole intermediates with the pyridine ring under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The oxadiazole ring may contribute to the compound’s ability to disrupt cellular processes. Overall, the compound’s effects are mediated through its binding to key biomolecules, leading to alterations in cellular function and viability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole, which also contain the benzimidazole ring.

    Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone, which feature the oxadiazole ring.

Uniqueness

N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the combination of its three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C19H18N6O2/c26-17(21-11-12-25-13-22-15-3-1-2-4-16(15)25)5-6-18-23-19(24-27-18)14-7-9-20-10-8-14/h1-4,7-10,13H,5-6,11-12H2,(H,21,26)

InChI Key

CHGAKFDDDLPCKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCNC(=O)CCC3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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